molecular formula C26H25N5O2S B302453 4-methyl-N-[3-(4-methyl-5-{[2-oxo-2-(4-toluidino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide

4-methyl-N-[3-(4-methyl-5-{[2-oxo-2-(4-toluidino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide

Cat. No. B302453
M. Wt: 471.6 g/mol
InChI Key: LQJADKLJSAVDDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-[3-(4-methyl-5-{[2-oxo-2-(4-toluidino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide, commonly known as MMB-2201, is a synthetic cannabinoid compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. MMB-2201 is a potent agonist of the cannabinoid receptors, which are involved in various physiological processes, including pain sensation, appetite regulation, and immune function.

Mechanism of Action

MMB-2201 acts as a potent agonist of the cannabinoid receptors, which are G protein-coupled receptors that are widely distributed throughout the body. The activation of these receptors by MMB-2201 leads to the release of various neurotransmitters, including dopamine, which are involved in pain sensation, appetite regulation, and immune function.
Biochemical and Physiological Effects:
MMB-2201 has been shown to have various biochemical and physiological effects, including analgesia, anti-tumor activity, and immunomodulatory effects. Additionally, MMB-2201 has been shown to have anxiolytic and sedative effects, which may be beneficial in the treatment of anxiety and sleep disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MMB-2201 in lab experiments is its potent agonist activity at the cannabinoid receptors, which makes it a useful tool for studying the physiological and biochemical effects of cannabinoid receptor activation. However, one of the limitations of using MMB-2201 is its potential for toxicity, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on MMB-2201, including further studies on its potential therapeutic applications in pain management, cancer treatment, and neurological disorders. Additionally, future studies may focus on the development of novel synthetic cannabinoids with improved potency and selectivity for the cannabinoid receptors. Finally, studies may also investigate the potential for MMB-2201 to interact with other receptors and neurotransmitter systems, which may lead to the development of new therapeutic agents.

Synthesis Methods

The synthesis of MMB-2201 involves the reaction of 4-methyl-N-(4-methyl-1,2,3-thiadiazol-5-yl)-3-(trifluoromethyl)benzamide with 3-(4-methyl-1,2,4-triazol-3-yl)phenyl isothiocyanate in the presence of a base. The resulting product is then purified using column chromatography to obtain MMB-2201 in its pure form.

Scientific Research Applications

MMB-2201 has been extensively studied for its potential therapeutic applications in various fields, including pain management, cancer treatment, and neurological disorders. Studies have shown that MMB-2201 has potent analgesic properties and can effectively alleviate pain in animal models. Additionally, MMB-2201 has been shown to have anti-tumor effects and may be a potential treatment for various types of cancer.

properties

Molecular Formula

C26H25N5O2S

Molecular Weight

471.6 g/mol

IUPAC Name

4-methyl-N-[3-[4-methyl-5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]phenyl]benzamide

InChI

InChI=1S/C26H25N5O2S/c1-17-7-11-19(12-8-17)25(33)28-22-6-4-5-20(15-22)24-29-30-26(31(24)3)34-16-23(32)27-21-13-9-18(2)10-14-21/h4-15H,16H2,1-3H3,(H,27,32)(H,28,33)

InChI Key

LQJADKLJSAVDDG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(N3C)SCC(=O)NC4=CC=C(C=C4)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(N3C)SCC(=O)NC4=CC=C(C=C4)C

Origin of Product

United States

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